molecular formula C12H13F2NO2 B1468544 1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1282448-23-0

1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No. B1468544
CAS RN: 1282448-23-0
M. Wt: 241.23 g/mol
InChI Key: GWVNZZKXKUYRFR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as DFHP, is a novel compound that has been studied extensively for its potential applications in the field of medical and scientific research. DFHP is a small molecule, containing a phenyl group and a hydroxypyrrolidine moiety, which can be used as a substrate for various synthetic reactions. DFHP has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Asymmetric Synthesis in Antibacterial Agents

1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one has been explored in the context of antibacterial agents. Efficient asymmetric syntheses of enantiomers of this compound, a member of the quinolonecarboxylic acid class, show significant activity against both aerobic and anaerobic bacteria. The S-(+) enantiomer demonstrates better in vivo activity in a Pseudomonas aeruginosa mouse protection model, indicating its potential in clinical applications (Rosen et al., 1988).

Antimicrobial Syntheses

The synthesis of optically active isomers of this compound has shown promising results in antimicrobial applications. One isomer, the 7-[(3S)-hydroxypyrrolidin-1-yl] derivative, was found to be approximately four times more potent in vitro than its counterpart, and twice as active as the racemate. This highlights the compound's potential in developing potent PCA-anti-bacterial agents (Uno et al., 1987).

Process Development in Antifungal Agents

In the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, 1-(2,4-difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one plays a crucial role. The compound's relative stereochemistry is key in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, impacting the overall efficacy and production of the antifungal agent (Butters et al., 2001).

Electrooptic Film Fabrication

This compound has also been investigated in the context of electrooptic film fabrication. The study of chromophores derived from this compound highlights its importance in developing advanced materials with specific optical and electrooptic responses, underscoring its versatility in material science applications (Facchetti et al., 2006).

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)5-8)12(17)7-15-4-3-9(16)6-15/h1-2,5,9,16H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVNZZKXKUYRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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